molecular formula C35H58O6 B1218428 Tocophersolan CAS No. 30999-06-5

Tocophersolan

Cat. No.: B1218428
CAS No.: 30999-06-5
M. Wt: 574.8 g/mol
InChI Key: AOBORMOPSGHCAX-UHFFFAOYSA-N
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Description

D-alpha-tocopheryl polyethylene glycol 1000 succinate, commonly known as TPGS, is a water-soluble derivative of natural vitamin E. It is an amphiphilic macromolecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure makes it a powerful emulsifier and solubilizer, widely used in pharmaceutical and biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

TPGS is synthesized through the esterification of D-alpha-tocopheryl succinate with polyethylene glycol 1000. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of TPGS follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TPGS can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of TPGS, while substitution reactions can yield a variety of substituted products .

Scientific Research Applications

TPGS has a wide range of applications in scientific research, including:

Mechanism of Action

TPGS exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Polyethylene Glycol (PEG): Like TPGS, polyethylene glycol is a widely used solubilizer and emulsifier.

    Polysorbates: These are also used as emulsifiers and solubilizers in pharmaceutical formulations.

    Pluronic Block Copolymers: These are used in drug delivery systems for their solubilizing properties.

Uniqueness of TPGS

TPGS stands out due to its dual functionality as both a solubilizer and a P-glycoprotein inhibitor. This unique combination makes it particularly effective in enhancing the bioavailability and therapeutic efficacy of poorly water-soluble drugs .

Properties

CAS No.

30999-06-5

Molecular Formula

C35H58O6

Molecular Weight

574.8 g/mol

IUPAC Name

1-O-(2-hydroxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate

InChI

InChI=1S/C35H58O6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36/h24-26,36H,9-23H2,1-8H3

InChI Key

AOBORMOPSGHCAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C

Related CAS

9002-96-4

Synonyms

(+)-alpha-tocopheryl polyethylene glycol 1000 succinate
alpha-D-tocopherol poly(ethylene glycol) 2000 succinate
alpha-tocopheryl polyethylene glycol succinate
mono-(2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanyl) succinate polyethylene glycol monoester
poly(oxy-1,2-ethanediyl), alpha-(4-((3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl)oxy)-1,4-dioxobutyl-omega-hydroxy-
tocofersolan
tocopherol poly(ethylene glycol) 2000 succinate
tocopherol polyethylene glycol succinate
tocophersolan
tocophersolan, (2R-(2R*(4R*,8R*)))-isomer
tocopheryl poly(ethylene glycol) 1000 succinate
TPGS
TPGS 2K
vitamin E-TPGS
vitamine E PEG-1000-succinate

Origin of Product

United States

Synthesis routes and methods

Procedure details

TPGS (500 mg) was melted at 40°-60° C. in a water bath. Tamoxifen methiodide (100 mg, from Pharmos Corp., FL., USA) was added to the melted material and the mixture was agitated for several minutes. A small amount of absolute ethanol (up to 5%, v/v) was added in order to get an homogeneous mixture. PVP (Kollidon PF 12, 2.6 ml of a 10% solution in water) was then added and the mixture was agitated again for several minutes. Cab-O-Sil (2.8 ml of a 5% solution in water) was added and the mixture was agitated again for several minutes. The resultant TPGS/PVP/Tamoxifen methiodide mixture was then freeze-dried overnight using a Christ beta lyophilizer (Germany). A powdered free-flowing TPGS/PVP/Tamoxifen methyliodide coprecipitate quickly dispersible in water was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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